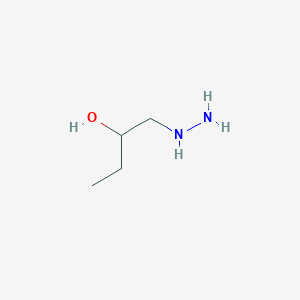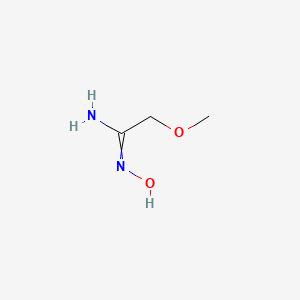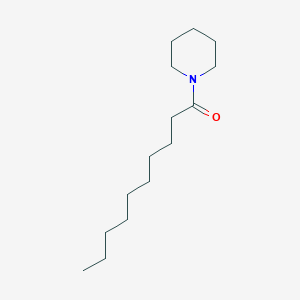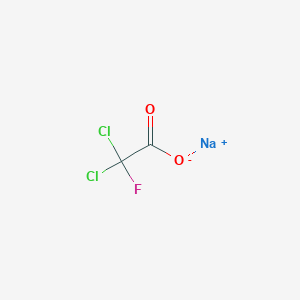
1,1'-(1,4-phenylene)diadamantane
Overview
Description
1,1'-(1,4-phenylene)diadamantane is a compound that belongs to the adamantane family, characterized by its unique cage-like structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(1,4-phenylene)diadamantane typically involves the adamantylation of aromatic compounds. One common method is the reaction of 1-bromo-4-(1-adamantyl)benzene with adamantane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of adamantane derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like sulfonated cation-exchange resins are also used to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,1'-(1,4-phenylene)diadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated adamantane derivatives.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
1,1'-(1,4-phenylene)diadamantane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1'-(1,4-phenylene)diadamantane involves its interaction with molecular targets such as enzymes and receptors. The rigid structure of the adamantane core allows it to fit into specific binding sites, inhibiting the activity of target proteins. This inhibition can disrupt viral replication or cancer cell proliferation pathways .
Comparison with Similar Compounds
1-Adamantylamine: Known for its antiviral properties, particularly against influenza.
1-Adamantylmethanol: Used in the synthesis of pharmaceuticals and as a precursor for other adamantane derivatives.
1-Adamantylacetic acid: Explored for its potential in drug delivery systems.
Uniqueness: The combination of the adamantane core and the phenyl group provides a unique balance of stability and reactivity, making it a versatile compound in various fields .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenyl]adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34/c1-2-24(26-14-20-8-21(15-26)10-22(9-20)16-26)4-3-23(1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBQNKSJJGPYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)
![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)








![4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
